1-(3-methylbenzyl)-1H-pyrazol-4-amine
Description
Significance of Pyrazole (B372694) Core Structures in Organic and Medicinal Chemistry
The pyrazole nucleus is a highly valued framework in the chemical industry, with significant applications in medicine and agriculture. mdpi.com Pyrazole derivatives are known to exhibit a comprehensive spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govmdpi.com This diverse functionality has established the pyrazole ring as a crucial pharmacophore in drug design and development. Its unique structure imparts distinct chemical reactivity and biological activity, making it an attractive scaffold for creating novel compounds. Many clinically used drugs, such as the anti-inflammatory celecoxib (B62257) and the anabolic steroid stanozolol, feature a pyrazole ring, underscoring its therapeutic importance. wikipedia.orgmdpi.com
The study of pyrazole chemistry has a rich history spanning over a century. The journey of this important heterocyclic compound is marked by key discoveries that paved the way for its extensive modern applications.
| Year | Discovery | Key Contributor(s) | Significance |
| 1883 | The term "pyrazole" was first coined to classify this group of compounds. wikipedia.orgijraset.com | Ludwig Knorr | Established the formal identification and classification of the pyrazole family. ijraset.commdpi.com |
| 1889 | First synthesis of the parent pyrazole compound was achieved. mdpi.com | Eduard Buchner | Provided the first method for creating the fundamental pyrazole ring structure. mdpi.com |
| 1898 | A classical method for pyrazole synthesis from acetylene (B1199291) and diazomethane (B1218177) was developed. wikipedia.orgijraset.com | Hans von Pechmann | Introduced a foundational synthetic route that contributed to the accessibility of pyrazoles for further study. ijraset.com |
| 1959 | The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds. wikipedia.orgnih.gov | N/A | Demonstrated that the pyrazole structure, though rare in nature, is part of biological systems. nih.govnih.gov |
Nitrogen-containing heterocycles are molecular frameworks that appear with remarkable frequency in biologically active compounds. nih.gov They are considered "privileged scaffolds" because they can interact with a wide range of biological targets, making them central to drug discovery and medicinal chemistry. nih.gov Statistically, over 85% of all biologically active compounds contain a heterocyclic motif, with nitrogen heterocycles being the most common. nih.govresearchgate.net This prevalence is evident in the pharmaceutical landscape; in 2021, nearly 89% of the new molecular entities approved by the US FDA contained N-heterocyclic moieties in their structures. ingentaconnect.com The ability of the nitrogen atoms to form hydrogen bonds and other polar interactions is crucial for molecular recognition at the active sites of enzymes and receptors. medwinpublishers.com Pyrazole, as a nitrogen-rich heterocycle, is a prime example of such a privileged scaffold. medwinpublishers.com
Specific Focus on 1H-Pyrazol-4-amine Derivatives
Within the broader pyrazole family, aminopyrazoles represent a versatile and highly useful framework in drug discovery. nih.gov The functionalization of the pyrazole nucleus with an amino group can lead to compounds with diverse pharmacological activities. nih.gov Depending on the position of the amino substituent (C3, C4, or C5), the chemical and biological properties of the resulting molecule can vary significantly. mdpi.comresearchgate.net Derivatives of 1H-pyrazol-4-amine, where the amino group is at the C4 position, possess a unique set of characteristics.
4-Aminopyrazoles are aromatic amines built upon the pyrazole core. The pyrazole ring itself is aromatic, with a delocalized six π-electron system. ijraset.com The amino group at the C4 position acts as a strong activating group, increasing the electron density of the ring system, particularly at the C3 and C5 positions. This influences its reactivity in electrophilic substitution reactions. The exocyclic amino group exhibits typical amine reactivity, allowing for a wide range of functionalization reactions, such as acylation, alkylation, and diazotization, to create more complex derivatives. arkat-usa.org The general reactivity pattern allows 4-aminopyrazoles to serve as versatile intermediates in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. chim.it
| Aminopyrazole Isomer | Primary Research Focus | Representative Biological Activities |
| 3-Aminopyrazoles | Anticancer, Anti-inflammatory | Kinase inhibition, Anti-infective properties. mdpi.comnih.gov |
| 4-Aminopyrazoles | Anticonvulsant, Antioxidant | CNS activity, Analgesic properties. nih.gov |
| 5-Aminopyrazoles | Anticancer, Anti-inflammatory | Kinase inhibition (p38MAPK, Bruton kinase), Antibacterial, Antimalarial. mdpi.comnih.gov |
Research has suggested that for anticonvulsant activity in certain 4-aminopyrazole series, the distance between the exocyclic amino group and the endocyclic NH proton is an important structural factor. nih.gov This demonstrates the subtle yet profound influence of substituent positioning on pharmacological outcomes.
Rationale for Investigating 1-(3-methylbenzyl)-1H-pyrazol-4-amine
Specific research detailing the applications of this compound is not extensively documented in publicly available literature, which suggests its primary role as a synthetic intermediate or a building block for creating larger, more complex molecules. The rationale for its design and investigation can be inferred from its distinct structural components.
The molecule combines three key features:
The 4-Aminopyrazole Core: A proven pharmacophore known to interact with various biological targets. nih.gov
The 3-Methylbenzyl Group: This specific substituent is a classic tool in medicinal chemistry. The benzyl (B1604629) group allows for exploration of hydrophobic pockets in a binding site, while the methyl group at the meta-position provides a specific steric and electronic profile to fine-tune binding affinity and selectivity.
Therefore, the investigation of this compound is a logical step in structure-activity relationship (SAR) studies. It serves as a valuable scaffold for synthesizing a library of compounds to probe the requirements of a biological target, aiming to develop more potent and selective therapeutic agents.
Table of Compound Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | pschemicals.com |
| Chemical Formula | C11H13N3 | pschemicals.com |
| Synonyms | ART-CHEM-BB B016065; AKOS B016065 | pschemicals.com |
Importance of N1-Substitution in Modulating Pyrazole Derivative Activity
Research has consistently shown that modifying the N1-substituent leads to a wide range of biological effects. For instance, the presence of aromatic or heteroaromatic groups at this position is a common feature in many pharmacologically active pyrazoles. nih.gov The substituent can engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, or pi-stacking, which are critical for molecular recognition at a receptor's active site. The introduction of different functional groups at the N1 position allows for the fine-tuning of a compound's potency and selectivity. For example, the substitution of a p-bromophenyl group at the N1 position in one pyrazole derivative resulted in significant antimicrobial activity. nih.gov This highlights the strategic importance of N1-functionalization in the rational design of new therapeutic agents. nih.gov
| N1-Substituent Group | Observed Effect on Activity | Example Compound Class | Reference |
|---|---|---|---|
| Aryl groups (e.g., Phenyl, Substituted Phenyl) | Can enhance hydrophobic interactions and pi-stacking, often leading to increased potency in various biological targets. Electron-withdrawing or donating groups on the phenyl ring can further modulate activity. | Anti-inflammatory and antimicrobial pyrazoles | nih.gov |
| Alkyl groups | Influences solubility and steric hindrance. Can be crucial for fitting into specific hydrophobic pockets of enzymes or receptors. | Various enzyme inhibitors | researchgate.net |
| Benzyl groups | Provides a combination of hydrophobic and aromatic characteristics, offering flexibility in molecular interactions. | Kinase inhibitors, receptor antagonists | bldpharm.com |
| Heteroaryl groups | Introduces potential for additional hydrogen bonding and dipole-dipole interactions, which can improve binding affinity and selectivity. | Anticancer and antiviral agents | researchgate.net |
Hypothesis on the Influence of the 3-Methylbenzyl Moiety on Molecular Interactions
The 3-methylbenzyl group attached at the N1 position of this compound is hypothesized to play a defining role in the molecule's interaction with biological targets. This hypothesis is based on the distinct structural features of this moiety: the benzyl group and the methyl substituent at the meta position of the phenyl ring.
The benzyl portion of the substituent introduces a significant hydrophobic and aromatic character to the molecule. The phenyl ring can participate in several key molecular interactions:
Hydrophobic Interactions: The nonpolar surface of the phenyl ring can favorably interact with hydrophobic pockets within a protein's active site, displacing water molecules and contributing to binding affinity.
Pi-Stacking Interactions: The electron-rich pi-system of the aromatic ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan, providing directional and stabilizing forces.
Cation-Pi Interactions: The pi-face of the benzene (B151609) ring can interact with positively charged residues, such as lysine (B10760008) or arginine.
The methyl group at the 3-position (meta) of the benzyl ring further refines these interactions:
Steric Influence: The placement of the methyl group can create specific steric constraints, influencing the preferred orientation (conformation) of the benzyl group relative to the pyrazole core. This can enhance binding selectivity by favoring targets with complementary shapes and disfavoring those where the methyl group would cause a steric clash.
Therefore, it is hypothesized that the 3-methylbenzyl moiety of this compound directs the molecule's binding orientation and enhances its affinity for specific biological targets through a combination of hydrophobic, aromatic, and sterically-guided interactions. researchgate.net
| Structural Feature of 3-Methylbenzyl Moiety | Potential Type of Molecular Interaction | Hypothesized Consequence on Biological Activity |
|---|---|---|
| Phenyl Ring | Pi-Stacking, Hydrophobic Interactions, Cation-Pi Interactions | Stabilizes binding to aromatic or hydrophobic regions of a target protein, contributing to affinity. |
| Benzyl Methylene (B1212753) (-CH2-) Bridge | Provides rotational flexibility. | Allows the phenyl ring to adopt an optimal orientation for binding within the active site. |
| 3-Methyl Group | Van der Waals Forces, Steric Hindrance | Enhances binding through close contacts and dictates selectivity by favoring sterically compatible targets. |
| Overall Moiety | Increased Lipophilicity | Improves hydrophobic interactions and may influence pharmacokinetic properties like cell membrane penetration. |
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-3-2-4-10(5-9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOCKGQNZDLGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001252701 | |
| Record name | 1-[(3-Methylphenyl)methyl]-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001252701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002033-31-9 | |
| Record name | 1-[(3-Methylphenyl)methyl]-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002033-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Methylphenyl)methyl]-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001252701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 3 Methylbenzyl 1h Pyrazol 4 Amine
Established Strategies for Pyrazole (B372694) Ring Construction
The construction of the pyrazole ring is the foundational step in the synthesis of its derivatives. Several robust and versatile methods have been established, each offering distinct advantages depending on the desired substitution pattern and the availability of starting materials. The most prominent of these strategies include cyclocondensation reactions, 1,3-dipolar cycloadditions, and multicomponent protocols.
Cyclocondensation reactions are the most traditional and widely employed methods for pyrazole synthesis. These reactions involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species, which acts as a three-carbon building block.
The classic Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. nih.gov This method is highly effective for producing a wide range of substituted pyrazoles. nih.gov However, when an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, the reaction can yield a mixture of two regioisomers, which can complicate purification and reduce the yield of the desired product. nih.gov
To overcome limitations in regioselectivity, α,β-unsaturated carbonyl compounds are often used as the 1,3-dielectrophile. beilstein-journals.org The reaction with hydrazine typically proceeds via a Michael addition, followed by cyclization and subsequent oxidation or elimination to yield the aromatic pyrazole ring. nih.gov Using hydrazines with a good leaving group, such as tosylhydrazine, can directly lead to the aromatic pyrazole through elimination. nih.govbeilstein-journals.org
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dielectrophile | Hydrazine Derivative | Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| 1,3-Diketone | Hydrazine | Acid or Base Catalysis | Substituted Pyrazole | nih.gov |
| α,β-Unsaturated Ketone | Hydrazine | Michael Addition/Cyclization | Pyrazoline (oxidizes to Pyrazole) | nih.govbeilstein-journals.org |
| α,β-Unsaturated Ketone | Tosylhydrazine | Alkaline Conditions | N-functionalized Pyrazole | nih.govbeilstein-journals.org |
| 2,4-Diketoester | Hydrazine | Claisen Condensation then Cyclocondensation | Pyrazole Carboxylate | nih.govbeilstein-journals.org |
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and highly versatile method for constructing five-membered heterocyclic rings, including pyrazoles. mdpi.comorganic-chemistry.orgfu-berlin.de This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. researchgate.net For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds or sydnones, and the dipolarophiles are typically alkynes or alkenes. nih.govmdpi.comwikipedia.org
The reaction of a diazo compound with an alkyne provides a direct route to the pyrazole core. rsc.org A significant advantage of this method is that it can be performed under simple heating without the need for a catalyst, and for certain substrates like α-diazocarbonyl compounds, the reactions can be conducted under solvent-free conditions, offering high yields and purity. rsc.orgrsc.org The regioselectivity of the cycloaddition is influenced by the electronic properties of both the diazo compound and the alkyne. wikipedia.org Electron-withdrawing groups on the dipolarophile typically favor an interaction of its LUMO with the HOMO of the dipole. organic-chemistry.org
Other 1,3-dipoles, such as nitrilimines and sydnones, also participate in these cycloadditions to generate pyrazoles. nih.govmdpi.com These methods are valuable for accessing pyrazoles with specific substitution patterns that may be difficult to obtain through classical condensation routes. researchgate.net
Multicomponent reactions (MCRs) have gained significant prominence in medicinal and pharmaceutical chemistry due to their efficiency, atom economy, and ability to generate complex molecules in a single synthetic operation. mdpi.comnih.gov These reactions combine three or more starting materials in one pot to form a product that incorporates portions of all reactants. beilstein-journals.org
A common MCR for synthesizing pyrazole-containing scaffolds is the four-component synthesis of pyrano[2,3-c]pyrazoles. rsc.orgtandfonline.comsemanticscholar.org This reaction typically involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303). rsc.orgresearchgate.netresearchgate.net The reaction proceeds through a series of transformations, including Knoevenagel condensation and Michael addition, ultimately leading to the fused heterocyclic system. tandfonline.com Various catalysts, including nanoparticles and organocatalysts, have been employed to promote these reactions, often under green conditions such as using water as a solvent or under microwave irradiation. rsc.orgsemanticscholar.org
These MCRs provide rapid access to libraries of structurally diverse pyrazole derivatives, which is highly advantageous for drug discovery and materials science applications. mdpi.comrsc.org
Table 2: Representative Multicomponent Reactions for Fused Pyrazoles
| Reaction Name | Components | Catalyst/Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Pyrano[2,3-c]pyrazole Synthesis | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | ZnO nanoparticles / H₂O | 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | rsc.org |
| Pyrano[2,3-c]pyrazole Synthesis | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Sodium Benzoate / H₂O | 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | semanticscholar.org |
| Pyrano[2,3-c]pyrazole Synthesis | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Ceric Ammonium Nitrate / Ultrasound | Dihydropyrano[2,3-c]pyrazole derivatives | rsc.org |
Specific Approaches for Selective 1H-Pyrazol-4-amine Formation
To synthesize the target compound, 1-(3-methylbenzyl)-1H-pyrazol-4-amine, the pyrazole core must be functionalized at two specific positions: an amino group at the C4 position and the 3-methylbenzyl group at the N1 position. This requires regioselective synthetic steps.
The introduction of an amino group at the C4 position of the pyrazole ring is a critical transformation. The most established and widely used method involves a two-step sequence: nitration followed by reduction. mdpi.com
First, the pre-formed pyrazole ring is subjected to nitration, typically using nitric acid, to install a nitro group at the C4 position, yielding a 4-nitropyrazole intermediate. researchgate.netgoogle.com This approach is generally effective, although it can generate hazardous acid waste. mdpi.com Subsequently, the 4-nitro group is reduced to the corresponding 4-amino functionality. researchgate.net Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst is a common and efficient method for this reduction. researchgate.net This sequence provides a reliable pathway to 4-aminopyrazoles, which are valuable intermediates for pharmaceuticals. researchgate.netgoogle.com
Alternative strategies include the Thorpe-Ziegler cyclization of specifically designed precursors or the Knorr synthesis using Ugi adducts, which can directly yield 4-aminopyrazole derivatives. mdpi.comchim.it
The final step in the synthesis of this compound is the regioselective N-alkylation of the 4-aminopyrazole intermediate with a 3-methylbenzyl group. When alkylating an unsymmetrically substituted pyrazole, such as a 3- or 5-substituted pyrazole, a mixture of N1 and N2 isomers can be formed. The regioselectivity of this reaction is a key challenge. semanticscholar.org
Generally, the outcome of the alkylation is governed by steric hindrance. The incoming alkylating agent, in this case, a 3-methylbenzyl halide, will preferentially attack the less sterically hindered nitrogen atom. semanticscholar.orgmdpi.comresearchgate.net Therefore, if the pyrazole intermediate has a bulky substituent at the C3 or C5 position, the alkylation will be directed to the other nitrogen.
Several methods have been developed for the N-alkylation of pyrazoles. Traditional methods often use a strong base to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide. semanticscholar.org Phase-transfer catalysis provides a mild and efficient alternative, often performed without solvent, which can lead to excellent yields of N-alkylated products, including N-benzylpyrazoles. researchgate.netresearchgate.net More recently, acid-catalyzed methods using electrophiles like trichloroacetimidates have been developed, providing an alternative that avoids strong bases and high temperatures. semanticscholar.orgmdpi.comresearchgate.net
Table 3: Methods for N-Alkylation of Pyrazoles
| Alkylation Method | Reagents | Key Features | Reference(s) |
|---|---|---|---|
| Base-Mediated Alkylation | Pyrazole, Alkyl Halide, Base (e.g., K₂CO₃) | Standard method; regioselectivity is sterically controlled. | semanticscholar.orgresearchgate.net |
| Phase-Transfer Catalysis | Pyrazole, Alkyl Halide, Phase-Transfer Catalyst (e.g., TBAB), Base (e.g., KOH) | High yields, often solvent-free, good for benzyl (B1604629) halides. | researchgate.net |
| Acid-Catalyzed Alkylation | Pyrazole, Trichloroacetimidate, Brønsted Acid (e.g., CSA) | Mild conditions, avoids strong base, good for benzylic electrophiles. | semanticscholar.orgmdpi.com |
Optimization of Synthetic Conditions for this compound Analogues
Optimizing the synthesis of pyrazole analogues involves exploring novel techniques that enhance reaction efficiency and sustainability. Key areas of advancement include the adoption of solvent-free reaction conditions, the application of alternative energy sources like microwave and ultrasonic irradiation, and the development of innovative catalytic systems. rsc.orgresearchgate.net These methodologies offer significant advantages over conventional approaches by minimizing environmental impact and improving the economic feasibility of the synthesis.
The principles of green chemistry have driven the development of solvent-free and environmentally benign synthetic methods for pyrazole derivatives. tandfonline.com These techniques aim to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. researchgate.net
Solvent-free synthesis, frequently conducted by grinding reactants together, has emerged as a simple and efficient method. researchgate.net For instance, a one-pot, multi-component synthesis of pyrano[2,3-c]pyrazoles has been achieved under solvent-free conditions by grinding aryl aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate with an ionic liquid catalyst. jetir.org This method offers advantages such as operational simplicity, high yields, short reaction times, and an easy workup procedure. jetir.org
Another green approach involves using water as a reaction medium, which is a safe, inexpensive, and environmentally friendly solvent. thieme-connect.comresearchgate.net An efficient aqueous synthesis of pyrazoles has been demonstrated through the condensation of 1,3-diketones with hydrazines using Amberlyst-70, a recyclable heterogeneous catalyst, at room temperature. researchgate.netmdpi.com This protocol highlights the benefits of using non-toxic, thermally stable catalysts in an aqueous medium. mdpi.com Similarly, iodine-mediated cascade reactions for synthesizing amino pyrazole thioether derivatives have been developed in the absence of both metals and solvents, further underscoring the trend towards more sustainable chemical processes. acs.org
| Technique | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| Grinding | Aryl aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | Ionic liquid (NMPyTs) | Good | jetir.org |
| Aqueous Synthesis | 1,3-diketones, hydrazines/hydrazides | Amberlyst-70, Room Temp | High | researchgate.netmdpi.com |
| Solvent-Free Cascade | Phenylhydrazine, benzenethiol, aminonitriles | Iodine-mediated | Good to Excellent | acs.org |
The use of alternative energy sources like microwave and ultrasonic irradiation has revolutionized the synthesis of heterocyclic compounds, including pyrazoles. benthamdirect.com These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. dergipark.org.tracs.org
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. acs.orgnih.gov This has been successfully applied to the synthesis of various pyrazole derivatives. For example, the cyclocondensation reaction between chalcones and hydrazine hydrate to form pyrazolines, which are then oxidized to pyrazoles, can be significantly accelerated under microwave irradiation. mdpi.commdpi.com Studies have shown that reactions which take several hours under conventional reflux can be completed in a matter of minutes using microwaves, with yields often improving from 79% to 92%. acs.org
Ultrasonic irradiation, or sonochemistry, utilizes the energy from acoustic cavitation to initiate and accelerate chemical reactions. nih.gov This method is known for its ability to promote reactions at milder conditions, reducing energy consumption and solvent usage. rsc.orgnih.gov The synthesis of pyrano[2,3-c]pyrazole derivatives has been efficiently carried out under ultrasonic irradiation using a ZnO-NiO-Fe3O4 nanocomposite catalyst in an aqueous ethanol (B145695) medium. tandfonline.com Similarly, ultrasound has been employed for the sustainable one-pot synthesis of pyrazoline derivatives, demonstrating its potential as a green and efficient technique. nih.gov Some studies have even explored the synergistic effects of combining ultrasound with photocatalysis (sonophotocatalysis) for C-H arylation of pyrazoles, further expanding the toolkit for green pyrazole synthesis. proquest.com
| Method | Reaction Type | Conditions | Time | Yield (%) | Reference |
| Microwave | Cyclocondensation | Ethanol, Acetic Acid | 2-4 min | 81-89 | dergipark.org.tr |
| Microwave | Hybrid Synthesis | ZnCl2, Ethanol | 9-10 min | 79-92 | acs.org |
| Ultrasonic | Multi-component | ZnO-NiO-Fe3O4, aq. Ethanol | 20 min | High | tandfonline.com |
| Ultrasonic | One-pot Synthesis | Ethanol-water | 25-60 min | High | nih.govmdpi.com |
Catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecules like pyrazole analogues. Both metal-free and transition-metal-catalyzed approaches have been extensively developed for pyrazole synthesis. rsc.org
Metal-Free Catalysis: Metal-free catalytic systems are gaining traction due to their lower cost, reduced toxicity, and environmental benefits compared to their metal-based counterparts. rsc.org Molecular iodine has proven to be a versatile and efficient catalyst for the synthesis of fully substituted pyrazoles. nih.govacs.org It can mediate three-component reactions involving β-ketonitriles, arylhydrazines, and aryl sulfonyl hydrazides to form pyrazole derivatives through a [3+2] annulation process. nih.gov This method is attractive due to its use of low-cost, readily available substrates and simple one-pot operation. acs.org Other metal-free strategies include the use of organocatalysts or reagents like Amberlyst-70 and tetrabutylammonium (B224687) bromide under aqueous or solvent-free conditions. tandfonline.comresearchgate.netbeilstein-journals.org
Transition Metal Catalysis: Transition metals such as palladium, copper, and iron are powerful catalysts for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, which are crucial steps in many pyrazole syntheses. rsc.orgresearchgate.net Transition-metal-catalyzed C-H functionalization has emerged as a particularly powerful tool, allowing for the direct installation of functional groups onto the pyrazole ring without the need for pre-functionalized starting materials. rsc.org For example, iron-containing ionic liquids have been used as efficient homogeneous catalysts for the one-pot synthesis of pyrazoles from hydrazines and 1,3-diketone derivatives at room temperature. ias.ac.in These catalysts can often be recycled, adding to the sustainability of the process. ias.ac.in Silver-catalyzed reactions have also been employed for the regioselective synthesis of trifluoromethyl-substituted pyrazoles. mdpi.com
| Catalytic Approach | Catalyst/Reagent | Reaction Type | Key Features | Reference |
| Metal-Free | Molecular Iodine | Three-component [3+2] annulation | Low-cost, one-pot, broad scope | nih.govacs.org |
| Metal-Free | Amberlyst-70 | Condensation | Recyclable, heterogeneous, aqueous | researchgate.netmdpi.com |
| Transition Metal | Fe(III) in Ionic Liquid | Condensation | Homogeneous, reusable, room temp | ias.ac.in |
| Transition Metal | Silver (AgOTf) | Cycloaddition | High regioselectivity, rapid | mdpi.com |
| Transition Metal | Copper (CuI) | C-H Arylation | Sonophotocatalytic, green method | proquest.com |
Structure Activity Relationship Sar Investigations of 1 3 Methylbenzyl 1h Pyrazol 4 Amine and Its Analogs
Correlation of Structural Features with Biological Response
The amino group at the C4 position of the pyrazole (B372694) ring is a critical determinant of biological activity, often serving as a key interaction point with biological targets. nih.gov Its basicity and hydrogen-bonding capacity are pivotal for forming interactions within enzyme active sites or receptor binding pockets.
Derivatization of this amino group can profoundly alter a compound's biological profile. For instance, acylation, sulfonylation, or conversion to ureas and amides can modulate the electronic properties and steric bulk, leading to changes in binding affinity and selectivity. Research on related 4-aminopyrazole derivatives has shown that such modifications can lead to potent inhibitors of various kinases, including Janus kinases (JAKs). acs.org The introduction of different substituents allows for the exploration of specific pockets within the target protein, potentially leading to enhanced potency and a more desirable selectivity profile. nih.gov
Studies on similar aminopyrazole scaffolds have demonstrated that the free amino group is often a crucial pharmacophoric feature. nih.gov However, its derivatization can lead to compounds with altered pharmacological properties. For example, in a series of 4-aminopyrazole derivatives designed as JAK inhibitors, the amino group was a key anchor, and modifications to the groups attached to it significantly influenced inhibitory potency. acs.org
The substituent at the N1 position of the pyrazole ring plays a significant role in orienting the molecule within the binding site and can make crucial interactions with the target protein. In the case of 1-(3-methylbenzyl)-1H-pyrazol-4-amine, the 3-methylbenzyl group is a key feature influencing its biological activity.
Generally, a para substituent is often well-tolerated and can extend into a hydrophobic pocket of a binding site. An ortho substituent can induce a conformational twist in the benzyl (B1604629) ring relative to the pyrazole core, which may be beneficial or detrimental depending on the specific topology of the target. A meta substituent, as in the title compound, projects into a different region of space compared to the ortho and para positions, potentially allowing for unique interactions.
In a study of pyrazole azabicyclo[3.2.1]octane sulfonamides, the position of a methyl group on a phenoxy ring was critical for activity. The para-methyl substituted analog displayed significantly higher potency (IC50 = 0.036 μM) compared to the ortho (IC50 = 0.291 μM) and meta (IC50 = 0.614 μM) analogs, demonstrating an 8- to 17-fold drop in activity for the latter two. nih.gov This highlights the sensitivity of biological targets to the spatial positioning of even small alkyl groups.
Illustrative Data Table: Impact of Methyl Group Position on Biological Activity in a Related Pyrazole Series
| Compound | Substituent Position | Biological Activity (IC50 in µM) |
| Analog A | ortho-methylbenzyl | 0.291 |
| Analog B | meta-methylbenzyl | 0.614 |
| Analog C | para-methylbenzyl | 0.036 |
Note: This data is from a related series of pyrazole derivatives and is presented to illustrate the potential impact of methyl group positioning. nih.gov Specific data for 1-(methylbenzyl)-1H-pyrazol-4-amine analogs was not available in the reviewed sources.
The electronic nature of the benzyl ring also plays a role. The methyl group in this compound is a weak electron-donating group, which can subtly influence the electronic properties of the benzyl ring and, by extension, the pyrazole core. These electronic effects can impact cation-π or other non-covalent interactions with the biological target. The steric hindrance caused by substituents on the benzyl ring can affect the preferred conformation of the molecule, which in turn can influence its binding affinity. researchgate.net
Influence of the N1-Substituent (3-Methylbenzyl)
Rational Design Principles for Pyrazole Derivatives
The development of novel pyrazole derivatives with improved biological profiles is often guided by rational design principles, which leverage structural information of the target and known SAR.
Scaffold modification, or "scaffold hopping," involves replacing the central pyrazole core with other heterocyclic systems to explore new chemical space and potentially improve properties such as potency, selectivity, or pharmacokinetics. Bioisosteric replacement is a key strategy in this process, where a functional group is replaced by another with similar steric and electronic properties.
For the pyrazole scaffold, common bioisosteres include other five-membered heterocycles like isoxazole (B147169), thiazole, or triazole. These replacements can alter the hydrogen bonding pattern, dipole moment, and metabolic stability of the molecule. For example, replacing a pyrazole ring with an isoxazole has been shown to be detrimental to the activity of certain NAAA inhibitors, highlighting the specific requirements of the pyrazole scaffold for that particular target. mdpi.com
Bioisosteric replacement is also applied to substituents. For instance, the amino group at C4 could be replaced with a hydroxyl or methylamino group to probe the importance of hydrogen bond donor/acceptor properties. Similarly, the methyl group on the benzyl substituent could be replaced with other small groups like a chloro or methoxy (B1213986) group to explore the effects of different electronic and steric properties. These strategies are integral to the rational design of new chemical entities with optimized therapeutic potential.
Hydrophobic and Hydrophilic Balance Considerations in Pyrazole SAR
The pyrazole ring itself is aromatic and possesses a moderate level of lipophilicity, which is significantly lower than that of a benzene (B151609) ring. nih.gov It contains both a hydrogen bond donor (the NH group, if unsubstituted at N-1) and a hydrogen bond acceptor (the N-2 nitrogen), contributing to its hydrophilic character. nih.gov The introduction of substituents allows for the fine-tuning of this hydrophobic/hydrophilic balance.
In the case of this compound, the key substituents are:
The 1-(3-methylbenzyl) group: This moiety is predominantly hydrophobic. The benzyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The additional methyl group on the phenyl ring further increases this lipophilicity. Studies on various pyrazole analogs have shown that increasing hydrophobicity through such substitutions can lead to improved binding affinity, provided the substituent fits within the target's binding site. nih.govacs.org For instance, research on pyrazole-based inhibitors has demonstrated that lipophilic side chains can occupy deep hydrophobic regions of a binding site, enhancing potency. acs.org
The 4-amino group: The primary amine (-NH2) is a polar, hydrophilic group capable of acting as a hydrogen bond donor. This group increases the water solubility of the compound and provides a key interaction point for forming hydrogen bonds with target residues, which is often crucial for potent biological activity.
The strategic placement of these groups is central to SAR. Alterations to the benzyl moiety can modulate lipophilicity. For example, adding polar groups like hydroxyl (-OH) or cyano (-CN) to the phenyl ring would decrease lipophilicity, while adding more alkyl or halogen groups would increase it. acs.org The balance is crucial; while increased lipophilicity can improve membrane permeability and hydrophobic interactions, excessive lipophilicity can lead to poor solubility, non-specific binding, and increased metabolism. nih.gov
The following table summarizes the general effects of substituent modifications on the hydrophobic-hydrophilic balance in pyrazole analogs, based on established principles.
| Modification Site (on Pyrazole Analog) | Substituent Type | Effect on Lipophilicity (LogP) | Potential Impact on Activity |
|---|---|---|---|
| N-1 Position (e.g., Benzyl Group) | Simple Alkyl (e.g., -CH₃) | Increase | May improve binding in hydrophobic pockets. nih.gov |
| N-1 Position (e.g., Benzyl Group) | Aryl/Substituted Aryl (e.g., -benzyl, -phenyl) | Significant Increase | Enhances potential for hydrophobic and π-π interactions. nih.gov |
| Phenyl Ring of Benzyl Group | Electron-donating (e.g., -OCH₃) | Moderate Increase | Can modulate electronic properties and binding. acs.org |
| Phenyl Ring of Benzyl Group | Electron-withdrawing (e.g., -CF₃, -CN) | Variable (CF₃ increases, CN is polar) | Can alter binding affinity and metabolic stability. acs.org |
| Pyrazole Ring Position 4 | Amino (-NH₂) | Decrease | Provides key hydrogen bonding site, increases solubility. |
| Pyrazole Ring Position 4 | Hydroxyl (-OH) | Decrease | Acts as H-bond donor/acceptor, increases polarity. |
Analysis of Ligand-Target Recognition and Binding Interactions
The interaction of this compound with its biological targets is a multifaceted process dictated by a combination of non-covalent forces. These include hydrogen bonding, aromatic stacking (π-π interactions), and other hydrophobic (alkyl) interactions. The specific geometry and electronic properties of the molecule enable it to fit into a binding pocket and establish a stable, high-affinity complex with the target protein.
Key Hydrogen Bonding Motifs
Hydrogen bonds are among the most critical interactions for defining the specificity and affinity of a ligand for its target. The pyrazole core and its substituents offer multiple sites for such interactions. nih.gov For this compound, the primary sites for hydrogen bonding are the nitrogen atoms of the pyrazole ring and the exocyclic amino group.
The Pyrazole N-2 Atom: The pyridine-like N-2 nitrogen of the pyrazole ring is a strong hydrogen bond acceptor. nih.gov It can interact with hydrogen bond donor residues in a protein's active site, such as the side chains of serine, threonine, tyrosine, asparagine, or glutamine, or with backbone N-H groups. This interaction is a common feature in the binding of many pyrazole-containing drugs and is often essential for anchoring the molecule in the correct orientation. nih.govacs.org
The 4-Amino Group (-NH₂): This group is a potent hydrogen bond donor. The two hydrogen atoms can form bonds with acceptor atoms (typically oxygen or nitrogen) on amino acid side chains (e.g., aspartate, glutamate, asparagine, glutamine) or the protein backbone carbonyls. This dual-donor capability allows for strong and specific interactions that can significantly contribute to binding affinity.
Molecular docking studies of similar pyrazole derivatives consistently highlight the importance of these hydrogen bonding patterns. For example, in pyrazole-based inhibitors of various kinases and enzymes, the pyrazole core often forms a bidentate hydrogen bond with the hinge region of the kinase, a classic binding motif that is crucial for inhibitory activity. acs.org The 4-amino group would be positioned to interact with solvent-exposed regions or other specific pockets within the active site.
Aromatic Stacking (π-π) and Alkyl Interactions
Beyond hydrogen bonding, hydrophobic and aromatic interactions are vital for ligand recognition and binding energy. The 1-(3-methylbenzyl) substituent plays a primary role in these interactions.
Aromatic Stacking (π-π Interactions): These interactions occur when aromatic rings bind in a face-to-face or edge-to-face manner. libretexts.org Both the pyrazole ring and the phenyl ring of the benzyl group can participate in π-π stacking with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the target's binding site. acs.org Such interactions are common in protein-ligand complexes and contribute significantly to binding affinity. nih.gov The electron distribution in the pyrazole ring, influenced by its nitrogen atoms, allows it to engage in favorable stacking interactions that help stabilize the ligand-target complex. researchgate.netresearchgate.net
Alkyl and Hydrophobic Interactions: The benzyl group, particularly its methylene (B1212753) (-CH₂-) linker and the methyl (-CH₃) substituent, provides lipophilic surfaces for hydrophobic interactions. These non-polar groups can favorably interact with hydrophobic amino acid residues such as leucine, isoleucine, valine, and alanine (B10760859) within the binding pocket. nih.gov This type of interaction is driven by the hydrophobic effect, where the displacement of ordered water molecules from the binding site and the ligand's surface leads to a favorable increase in entropy. The 3-methyl group on the phenyl ring can provide an additional point of contact within a specific hydrophobic sub-pocket, potentially enhancing both affinity and selectivity. The positioning of this methyl group is crucial, as an improper fit could introduce steric clashes and reduce binding affinity. nih.gov
| Molecular Moiety | Potential Interaction Type | Interacting Partner (Amino Acid Residue) | Significance in Binding |
|---|---|---|---|
| Pyrazole Ring (N-2 Atom) | Hydrogen Bond (Acceptor) | Ser, Thr, Tyr, Asn, Gln, Backbone N-H | Anchors the ligand in the binding site. nih.govacs.org |
| 4-Amino Group (-NH₂) | Hydrogen Bond (Donor) | Asp, Glu, Asn, Gln, Backbone C=O | Provides specificity and strong affinity. |
| Pyrazole Ring | π-π Stacking | Phe, Tyr, Trp | Contributes to binding energy and stabilization. nih.gov |
| Phenyl Ring (of Benzyl Group) | π-π Stacking | Phe, Tyr, Trp | Enhances affinity through aromatic interactions. researchgate.net |
| Benzyl Group (-CH₂-) & Methyl Group (-CH₃) | Hydrophobic/Alkyl | Ala, Val, Leu, Ile, Met | Occupies hydrophobic pockets, increasing affinity. nih.govnih.gov |
Advanced Biological Activity Profiling and Mechanistic Elucidation of 1 3 Methylbenzyl 1h Pyrazol 4 Amine
In Vitro and In Vivo Pharmacological Evaluation Methodologies
Comparative Studies with Known Standard Agents
While direct comparative studies focusing specifically on 1-(3-methylbenzyl)-1H-pyrazol-4-amine are not extensively documented in publicly available literature, the broader class of pyrazole (B372694) derivatives has been widely investigated and compared against various standard therapeutic agents. The pyrazole scaffold is a key feature in numerous established drugs, making it a significant point of comparison for newly synthesized analogs. nih.gov
Anti-inflammatory and Analgesic Activity:
The pyrazole nucleus is integral to several well-known non-steroidal anti-inflammatory drugs (NSAIDs), including celecoxib (B62257), lonazolac, and phenylbutazone, which are recognized for their inhibitory effects on cyclooxygenase-2 (COX-2). researchgate.net Consequently, novel pyrazole derivatives are often benchmarked against standard anti-inflammatory drugs such as diclofenac (B195802) and ibuprofen (B1674241).
In one study, a series of 1,3,4-trisubstituted pyrazole derivatives were assessed for anti-inflammatory properties, with compound 5a showing significant activity (≥84.2% inhibition) comparable to the standard drug diclofenac (86.72% inhibition). nih.gov Another research effort synthesized 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes, among which compounds 4g, 4i, and 4k demonstrated potent anti-inflammatory effects comparable to diclofenac sodium. nih.gov Furthermore, certain 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives, specifically 10a, 10e, 10f, and 10g , were reported to be more active than ibuprofen in a rat paw edema model. nih.gov
Regarding analgesic properties, a study involving pyrazole derivatives used the acetic acid-induced writhing test to evaluate efficacy. In this assessment, compound 5b (N'-(4-dimethylaminobenzyli-dene)-5-phenyl-1H-pyrazol-3-carbohydrazide) was found to be more potent than acetylsalicylic acid (ASA), achieving a 44.83% inhibition rate. researchgate.net
Interactive Table: Comparative Anti-inflammatory and Analgesic Activity of Select Pyrazole Derivatives
| Compound/Drug | Biological Activity | Test Model | Result (% Inhibition) | Standard Agent | Standard's Result (% Inhibition) |
|---|---|---|---|---|---|
| Compound 5a | Anti-inflammatory | Carrageenan-induced paw edema | ≥84.2 | Diclofenac | 86.72 |
| Compounds 4g, 4i, 4k | Anti-inflammatory | - | Maximum Activity | Diclofenac Sodium | Standard |
| Compound 10a | Anti-inflammatory | Carrageenan-induced rat paw edema | 75 | Ibuprofen | - |
| Compound 10e | Anti-inflammatory | Carrageenan-induced rat paw edema | 70 | Ibuprofen | - |
| Compound 10f | Anti-inflammatory | Carrageenan-induced rat paw edema | 76 | Ibuprofen | - |
| Compound 10g | Anti-inflammatory | Carrageenan-induced rat paw edema | 78 | Ibuprofen | - |
| Compound 5b | Analgesic | Acetic acid-induced writhing | 44.83 | Acetylsalicylic Acid (ASA) | - |
Antimicrobial Activity:
The pyrazole framework has also been explored for its antimicrobial potential. In this context, new derivatives are typically evaluated against standard antibacterial and antifungal medications. For instance, a series of nitrofuran-containing pyrazoles were tested for their efficacy against bacterial and fungal strains, with furacin and fluconazole (B54011) serving as the respective reference standards. nih.gov In a separate study, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives underwent screening for anti-tubercular activity, where their performance was compared to the standard drug rifampin. nih.gov
Anticancer Activity:
The development of pyrazole-based anticancer agents is a significant area of research. As an example, a series of 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates were synthesized and their cytotoxic effects against various cancer cell lines were measured. The potency of these compounds was compared against the established anticancer drug doxorubicin. mdpi.com
It is important to emphasize that while these studies on related pyrazole derivatives offer valuable insights, the specific biological profile of this compound and its performance against standard drugs will be dictated by its unique structural features. Definitive comparative analysis requires further investigation focused directly on this compound.
Computational Chemistry and Molecular Modeling for 1 3 Methylbenzyl 1h Pyrazol 4 Amine
Ligand-Based and Structure-Based Drug Design Approaches
Drug design strategies for pyrazole (B372694) derivatives, including 1-(3-methylbenzyl)-1H-pyrazol-4-amine, generally fall into two categories: ligand-based and structure-based approaches. Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties often exhibit similar biological activities. frontiersin.org Structure-based drug design, conversely, is utilized when the 3D structure of the target protein or enzyme has been determined, often through techniques like X-ray crystallography. This allows for the rational design of inhibitors that can fit precisely into the target's active site. nih.gov
Molecular docking is a prominent structure-based method used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a larger molecule, such as a protein. For this compound, docking simulations would involve placing the molecule into the active site of a potential target protein. The pyrazole scaffold is a common feature in inhibitors of various kinases and enzymes; for instance, derivatives have been docked into the active sites of Cyclin-Dependent Kinase 2 (CDK2) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.govnih.govresearchgate.net
The process involves a scoring function that estimates the binding free energy of the ligand-protein complex. A lower docking score typically indicates a more favorable binding interaction. Key interactions for pyrazole amines often involve hydrogen bonds formed by the amine group and the pyrazole nitrogen atoms, as well as hydrophobic interactions involving the benzyl (B1604629) group. frontiersin.org The 3-methyl substituent on the benzyl ring can further influence binding by occupying a specific sub-pocket within the active site.
An evaluation of docking poses and scores can provide critical information on how this compound might inhibit a specific target.
Illustrative Molecular Docking Results for Pyrazole Amines against a Kinase Target
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| This compound (Hypothetical) | CDK2 | -9.8 | LEU83, LYS33, ASP86 | Hydrophobic, H-Bond (Amine), H-Bond (Pyrazole N) |
| Related Pyrazole Amine 1 | CDK2 | -9.5 | LEU83, GLU81, LYS33 | Hydrophobic, H-Bond, Salt Bridge |
| Related Pyrazole Amine 2 | PIM1 Kinase | -10.2 | VAL52, LYS67, GLU121 | Hydrophobic, H-Bond (Amine), H-Bond (Hinge) |
Pharmacophore modeling is a ligand-based approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov For the class of pyrazole amines, a pharmacophore model would typically consist of features such as hydrogen bond donors (from the amine group), hydrogen bond acceptors (from the pyrazole nitrogens), and hydrophobic/aromatic centers (from the methylbenzyl group). nih.govresearchgate.net
Developing a pharmacophore model involves aligning a set of active molecules and abstracting their common features. This model can then be used as a 3D query to screen large compound libraries for new molecules that possess the required features, potentially leading to the discovery of novel hits with similar or improved activity. mdpi.com The key features for pyrazole-based inhibitors often include one or two hydrogen bond acceptors, one hydrogen bond donor, and a hydrophobic aromatic feature. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations provide detailed information about the electronic structure, stability, and reactivity of a molecule. These methods are crucial for understanding properties that are not accessible through classical molecular mechanics.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. nih.govresearchgate.net For this compound, DFT calculations can determine its optimized geometry, charge distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can more easily undergo electronic transitions. researchgate.net These calculations help in understanding the molecule's potential to participate in charge-transfer interactions with a biological target. Various DFT functionals and basis sets can be employed to predict these properties with high accuracy. nih.govresearchgate.net
Illustrative DFT-Calculated Electronic Properties for Pyrazole Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| This compound (Hypothetical) | -5.92 | -2.50 | 3.42 | 2.85 |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | -5.87 | -2.85 | 3.02 | 3.10 |
| 4-amino-1,2,4-triazole derivative | -6.10 | -2.26 | 3.84 | 2.50 |
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov The MEP map is color-coded to indicate regions of varying charge, which is invaluable for predicting how a molecule will interact with other charged species.
For this compound, an MEP map would typically show:
Negative potential (red/yellow): Regions rich in electrons, such as around the nitrogen atoms of the pyrazole ring and the amine group. These areas are prone to electrophilic attack and are likely to act as hydrogen bond acceptors. researchgate.netnih.gov
Positive potential (blue): Regions with a deficiency of electrons, typically around the hydrogen atoms of the amine group. These sites are susceptible to nucleophilic attack and can act as hydrogen bond donors. nih.gov
Neutral potential (green): Areas with near-zero potential, usually found over the carbon framework of the benzyl ring, indicating hydrophobic character.
MEP analysis helps in understanding non-covalent interactions, such as hydrogen bonding and electrostatic complementarity, which are fundamental to ligand-receptor binding. nih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex in a simulated physiological environment. researchgate.netnih.gov
For a docked complex of this compound with its target, an MD simulation can be performed to:
Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, one can determine if the ligand remains stably bound in the active site. researchgate.net
Analyze Conformational Changes: MD can reveal how the protein and ligand adapt to each other's presence, providing a more realistic model of the binding event.
Evaluate Key Interactions: The persistence of specific hydrogen bonds or hydrophobic contacts observed in docking can be tracked throughout the simulation to confirm their importance for binding. nih.gov
Calculate Binding Free Energy: Advanced MD-based methods can provide more accurate estimations of binding affinity compared to docking scores alone.
MD simulations are computationally intensive but provide a crucial validation step for docking predictions and offer a deeper understanding of the dynamic nature of molecular recognition. researchgate.netchristuniversity.in
Conformational Space Exploration and Binding Stability
The biological function of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Exploring the conformational space of this compound is crucial for understanding its interactions with biological targets.
Conformational analysis of pyrazole derivatives can be performed using various computational methods, including quantum mechanical calculations. For instance, studies on similar pyrazole-containing compounds have utilized techniques like Density Functional Theory (DFT) to identify stable conformers. The internal rotation around single bonds, such as the C-N and C-S bonds in some derivatives, can lead to multiple rotational isomers. Quantum mechanical calculations, such as those at the RHF and DFT/B3PW91 levels, help in determining the relative energies of these conformers, with the lowest energy rotamer being the most stable. iu.edu.sa
The stability of different conformations is a key determinant of the molecule's ability to bind to a specific biological target. The binding stability is influenced by a variety of non-covalent interactions, including hydrogen bonds and π–π stacking interactions. For example, in related pyrazole structures, N—H⋯π(arene) and C—H⋯π(arene) hydrogen bonds, as well as aromatic π–π stacking interactions, have been shown to play a significant role in the supramolecular aggregation and crystal packing, which can be indicative of the types of interactions that stabilize binding to a protein.
Interactive Data Table: Conformational Analysis Parameters for Pyrazole Derivatives
| Computational Method | Basis Set | Focus of Analysis | Key Findings | Reference |
|---|---|---|---|---|
| DFT (B3PW91) | Not Specified | Internal Rotation and Isomer Stability | Identified the lowest energy, most stable conformer. | iu.edu.sa |
| X-ray Crystallography | Not Applicable | Supramolecular Structure | Revealed the importance of N—H⋯π and C—H⋯π hydrogen bonds. |
Solvent Effects and Hydration Analysis in Pyrazole Systems
The surrounding solvent environment, particularly water in biological systems, can significantly influence the structure, stability, and reactivity of a molecule. Understanding the solvent effects and hydration patterns of the pyrazole core is essential for predicting the behavior of this compound in a physiological context.
Theoretical studies on the hydration of pyrazole have employed a combination of quantum mechanical methods and molecular dynamics simulations to analyze the local structure of water molecules around the pyrazole ring. rsc.org These studies reveal how water molecules interact with the nitrogen atoms of the pyrazole ring through hydrogen bonding. The tautomeric equilibrium of pyrazoles, which can be influenced by the substituents on the ring, is also sensitive to solvent effects. mdpi.com Polar aprotic solvents, for example, can significantly slow down the kinetics of prototropic and acylotropic equilibria. mdpi.com
Furthermore, the polarity of the solvent can affect the electronic properties of pyrazole derivatives. For instance, the dipole moment of pyrazole has been shown to increase with increasing solvent polarity, rising from 2.27 D in the gas phase to 4.51 D in water. This change in dipole moment is accompanied by alterations in the HOMO-LUMO energy gap, which can impact the molecule's reactivity. The nature of the solvent can also influence chemical reactions; for example, using a polar protic solvent like methanol (B129727) can promote oxidation reactions in certain pyrazole-based systems more effectively than aprotic solvents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent molecules.
Predictive Model Development for Targeted Biological Activities
For pyrazole derivatives, QSAR models have been successfully developed to predict a range of biological activities, including anticancer and anti-inflammatory effects. nih.govias.ac.in The development of a predictive QSAR model typically involves several steps: compiling a dataset of compounds with known activities, calculating molecular descriptors for each compound, selecting the most relevant descriptors, and building a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.govdergipark.org.tr
For instance, 3D-QSAR models have been used to guide the design of new pyrazole derivatives with anticancer activity. nih.gov These models helped identify molecular properties that have the greatest impact on antitumor activity, and the predictions from these models showed good agreement with experimental measurements for newly synthesized compounds. nih.gov Similarly, 2D-QSAR models have been developed for various cancer cell lines, and these models have been used to predict the anticancer activity of a large number of pyrazole derivatives. nih.gov The development of these models strictly follows guidelines such as those from the Organization for Economic Co-operation and Development (OECD) to ensure their validity and reliability. nih.govresearchgate.net
Descriptors and Statistical Validation in SAR Studies
The predictive power of a QSAR model is highly dependent on the choice of molecular descriptors and the rigor of its statistical validation. researchgate.net Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties, topology, and electronic features. In QSAR studies of pyrazole derivatives, a wide variety of descriptors have been employed, including constitutional, topological, geometrical, and quantum chemical descriptors. nih.govsemanticscholar.org
Statistical validation is a critical step to ensure that the developed QSAR model is robust and has good predictive ability. researchgate.net This involves both internal and external validation techniques. Internal validation methods, such as cross-validation (often leave-one-out, Q²), assess the model's stability and robustness. researchgate.net External validation, on the other hand, evaluates the model's ability to predict the activity of compounds that were not used in the model development. researchgate.net Key statistical parameters used to assess the quality of a QSAR model include the correlation coefficient (R²), the adjusted R² (R²adj), the predicted R² (R²pred), and the root mean square error (RMSE). nih.govdergipark.org.trresearchgate.net For a QSAR model to be considered reliable, these statistical parameters must meet universally accepted benchmarks. researchgate.net
Interactive Data Table: Common Descriptors and Validation Parameters in Pyrazole QSAR Studies
| Descriptor Type | Examples | Statistical Validation Parameter | Typical Benchmark | Reference |
|---|---|---|---|---|
| 2D Descriptors | Density, BalabanJ, SlogP_VSA4 | Correlation Coefficient (R²) | > 0.6 | nih.gov |
| Quantum Chemical | Dipole moment (μ), ϵLUMO | Cross-validation Coefficient (Q²) | > 0.5 | dergipark.org.trsemanticscholar.org |
| Physicochemical | Polar Surface Area (PSA) | Predicted R² (R²pred) | > 0.6 | dergipark.org.trsemanticscholar.org |
Analytical and Spectroscopic Characterization Methodologies for 1 3 Methylbenzyl 1h Pyrazol 4 Amine
Comprehensive Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the structural elucidation of novel compounds like 1-(3-methylbenzyl)-1H-pyrazol-4-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer detailed insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the 3-methylbenzyl group would typically appear in the downfield region (around 7.0-7.3 ppm). rsc.org The benzylic methylene (B1212753) protons (-CH2-) would likely be observed as a singlet around 5.1-5.3 ppm. The protons on the pyrazole (B372694) ring would exhibit characteristic shifts, and the amine (-NH2) protons would appear as a broad singlet. The methyl group (-CH3) on the benzyl (B1604629) ring would present as a singlet at approximately 2.3 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbon atoms of the pyrazole ring would resonate at characteristic chemical shifts, influenced by the nitrogen atoms and the amine substituent. mdpi.com The carbons of the 3-methylbenzyl group, including the methyl carbon, the aromatic carbons, and the benzylic carbon, would also have specific and predictable chemical shifts. rsc.org
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule. acs.orgmdpi.com For instance, COSY would reveal the coupling between adjacent protons, while HSQC and HMBC would establish the correlations between protons and their directly attached or more distant carbon atoms, respectively. mdpi.comnih.gov This detailed analysis confirms the substitution pattern on both the pyrazole and benzyl rings. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole C3-H | ~7.5 | ~135 |
| Pyrazole C5-H | ~7.3 | ~125 |
| Benzyl CH₂ | ~5.2 | ~52 |
| Benzyl Aromatic CHs | 7.0 - 7.3 | 127 - 138 |
| Benzyl CH₃ | ~2.3 | ~21 |
| Pyrazole C4-NH₂ | Broad singlet | - |
| Pyrazole C4 | - | ~115 |
| Benzyl C-CH₂ | - | ~137 |
| Benzyl C-CH₃ | - | ~138 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands.
The N-H stretching vibrations of the primary amine group (-NH2) are expected to appear as two distinct bands in the region of 3200-3500 cm⁻¹. wpmucdn.comorgchemboulder.com The N-H bending vibration would likely be observed around 1600 cm⁻¹. wpmucdn.com The C-N stretching vibration of the aromatic amine is anticipated in the 1250-1335 cm⁻¹ range. orgchemboulder.com The aromatic C-H stretching of the benzyl and pyrazole rings would be visible above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the rings would appear in the 1400-1600 cm⁻¹ region. nih.gov The presence of the methyl group would be indicated by C-H stretching and bending vibrations.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Stretching (asymmetric & symmetric) | 3200 - 3500 |
| Primary Amine (N-H) | Bending | ~1600 |
| Aromatic C-N | Stretching | 1250 - 1335 |
| Aromatic C-H | Stretching | >3000 |
| Pyrazole & Benzene (B151609) Rings (C=C, C=N) | Stretching | 1400 - 1600 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound, HRMS would confirm the molecular formula, C₁₁H₁₃N₃.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. wikipedia.orgyoutube.com The fragmentation pattern is characteristic of the molecule's structure. For this compound, a prominent fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable 3-methylbenzyl cation (m/z 105) or a tropylium (B1234903) ion rearrangement. nih.gov Other fragments could arise from the cleavage of the pyrazole ring. miamioh.edu
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a standard method for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). ijcpa.in The PDA detector would monitor the absorbance of the eluting compounds over a range of wavelengths, providing information about the purity of the main peak and detecting any potential impurities. researcher.life This method can be validated to be sensitive, accurate, and reproducible for the quantification of this compound. researcher.life
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. rsc.orgclockss.org For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. nih.govrsc.org By comparing the retention factor (Rf) of the product to that of the starting materials on a silica (B1680970) gel plate with an appropriate solvent system, the progress of the reaction can be efficiently monitored. rsc.orgacs.org Visualization is typically achieved using a UV lamp. rsc.org
X-ray Diffraction for Solid-State Structural Confirmation
A review of the scientific literature indicates that a single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed crystallographic data, such as the crystal system, space group, and unit cell dimensions, are not available at present. The determination of its crystal structure would be a valuable contribution to the chemical sciences, offering deeper insights into its molecular conformation and intermolecular interactions in the solid state.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial verification of the compound's purity and empirical formula.
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 70.56 |
| Hydrogen | H | 6.99 |
| Nitrogen | N | 22.45 |
This table presents the calculated mass percentages of Carbon, Hydrogen, and Nitrogen in this compound. Experimental validation of these values is a standard procedure following the synthesis of the compound to confirm its identity and purity.
Broader Research Implications and Future Trajectories for 1 3 Methylbenzyl 1h Pyrazol 4 Amine
Utility as a Versatile Synthetic Intermediate and Building Block
The 4-aminopyrazole framework is a highly useful and versatile structure in drug discovery and organic synthesis. nih.gov The amino group at the 4-position of the pyrazole (B372694) ring is a key functional handle that allows for a wide array of chemical transformations. This reactivity enables the synthesis of a large library of derivative compounds.
The primary amine of 1-(3-methylbenzyl)-1H-pyrazol-4-amine can readily participate in various reactions, including acylation, alkylation, arylation, and condensation, to introduce diverse functional groups. These modifications can significantly alter the molecule's physicochemical and biological properties. For instance, the synthesis of novel pyrazole derivatives often involves the functionalization of the amino substituent. nih.gov The pyrazole ring itself is relatively stable and resistant to oxidation and reduction, which allows for selective chemistry on the amine group. globalresearchonline.net The presence of the 3-methylbenzyl group at the N1 position influences the compound's lipophilicity and steric properties, which can be crucial for its interaction with biological targets or its properties in materials.
The general synthetic utility of aminopyrazoles is well-documented, making them prized intermediates. chim.it They serve as precursors for more complex molecules, including those with significant pharmacological activities. nih.govresearchgate.net
Exploration in the Synthesis of Fused Heterocyclic Systems
A significant application of 4-aminopyrazoles, including this compound, is their use as precursors for the synthesis of fused heterocyclic systems. The amine group, in conjunction with a reactive group on an adjacent carbon or a suitably functionalized reactant, can undergo cyclocondensation reactions to form bicyclic and polycyclic structures. These fused systems are prevalent in many biologically active compounds.
Examples of fused heterocyclic systems derived from aminopyrazoles include:
Pyrazolo[3,4-b]pyridines: These can be synthesized through the condensation of 4-aminopyrazoles with various 1,3-dicarbonyl compounds or their equivalents. semanticscholar.org
Pyrazolo[3,4-d]pyrimidines: These are often prepared by reacting 4-aminopyrazoles with reagents that can form the pyrimidine (B1678525) ring, such as N,N-substituted amides in the presence of a halogenating agent like PBr3. researchgate.net
Pyrazolo[4,3-c]pyridazines: These can be formed when 4-aminopyrazoles are diazotized, leading to unstable diazonium salts that readily cyclize. researchgate.net
| Fused System | General Synthetic Precursors | Potential Significance |
|---|---|---|
| Pyrazolo[3,4-b]pyridines | 4-Aminopyrazoles, 1,3-Dicarbonyl Compounds | Scaffolds for kinase inhibitors, antimicrobial agents |
| Pyrazolo[3,4-d]pyrimidines | 4-Aminopyrazoles, Formamides, Isocyanates | Core of many bioactive molecules, including kinase inhibitors |
| Pyrazolo[4,3-c]pyridazines | 4-Aminopyrazoles (via diazotization/cyclization) | Bioactive compounds with various applications |
| Cyclopenta[b]pyrazolo[4,3-e]pyridines | 5-Amino-1H-pyrazole-4-carbaldehydes, Cyclopentanone | Novel polycyclic systems for biological screening |
Advanced Applications in Chemical Biology
The 4-aminopyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. Derivatives of 4-aminopyrazoles have been extensively investigated as inhibitors of various protein kinases, which are crucial targets in oncology and immunology.
For example, a series of 4-aminopyrazole derivatives were designed and synthesized as potent inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers. nih.gov The amino group at the C4 position often acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituent at the N1 position, in this case, the 3-methylbenzyl group, typically occupies a hydrophobic pocket, contributing to the binding affinity and selectivity of the inhibitor. While specific studies on this compound are not widely published, its core structure is highly relevant to this field of research.
Potential in Agrochemical Innovation
The pyrazole ring is a cornerstone of the modern agrochemical industry, present in numerous commercial herbicides, insecticides, and fungicides. nih.govccspublishing.org.cnmdpi.com The broad-spectrum biological activity of pyrazole derivatives makes them ideal candidates for the development of new crop protection agents.
Pyrazole-based agrochemicals often function by inhibiting specific enzymes in pests or weeds. For instance, many pyrazole fungicides act by inhibiting succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain. The structural features of this compound, particularly the substituted benzyl (B1604629) group, are consistent with motifs found in active agrochemical compounds. Further derivatization of the amine group could lead to the discovery of novel compounds with potent herbicidal, insecticidal, or fungicidal properties. nbinno.com
| Compound Name | Agrochemical Class | Mode of Action (General) |
|---|---|---|
| Cyantraniliprole | Insecticide | Ryanodine receptor modulator |
| Tebufenpyrad | Acaricide/Insecticide | Mitochondrial electron transport inhibitor |
| Fenpyroximate | Acaricide | Mitochondrial electron transport inhibitor |
| Pyroxasulfone | Herbicide | Inhibition of very long-chain fatty acid synthesis |
Integration into Materials Science Research (e.g., Dyes, Fluorescent Probes)
Beyond biological applications, the pyrazole scaffold is also valuable in materials science. researchgate.net Pyrazole derivatives have been incorporated into dyes, fluorescent materials, and ligands for complexing agents. researchgate.net The aromatic nature of the pyrazole ring and its ability to be extensively conjugated make it a suitable core for chromophores and fluorophores.
The 4-aminopyrazole structure of this compound provides a donor-acceptor system (with the amine as the donor) that can be extended through further synthesis. Derivatization of the amine group with electron-withdrawing groups can create push-pull systems, which are often associated with interesting photophysical properties like fluorescence. researchgate.net Such compounds could potentially be developed as fluorescent probes for sensing ions or biomolecules, or as components in organic light-emitting diodes (OLEDs). nbinno.com
Identification of Knowledge Gaps and Future Research Directions
Despite the broad utility of the 4-aminopyrazole scaffold, there is a significant lack of specific research focused on this compound itself. Much of the current understanding is extrapolated from studies on related analogs. This represents a substantial knowledge gap and highlights several avenues for future research.
Future work could focus on:
Systematic Exploration of Reactivity: A comprehensive study of the reaction scope of the amine group to build a library of novel derivatives.
Biological Screening: Testing the compound and its derivatives against a wide panel of biological targets, particularly protein kinases, to uncover potential therapeutic applications.
Agrochemical Evaluation: Assessing its potential as a lead compound for new pesticides or herbicides.
Photophysical Characterization: Investigating the synthesis of fluorescent derivatives and evaluating their properties for applications in materials science.
Need for Specific and Comprehensive Data on this compound
The most immediate knowledge gap is the absence of detailed, publicly available experimental data for this compound. While its chemical structure is known (CAS 1002033-31-9), comprehensive characterization data (e.g., detailed NMR, IR, mass spectrometry, single-crystal X-ray diffraction) and physicochemical properties (e.g., pKa, logP, solubility) are not readily found in peer-reviewed literature. cas-news.com
To fully realize the potential of this compound as a synthetic building block and a lead structure for various applications, systematic research is required to generate this fundamental data. nih.gov Such foundational work is essential to guide future synthetic efforts and to build accurate structure-activity relationship (SAR) models for its potential applications in medicine, agriculture, and materials science.
Systematic Comparative Studies with Positional Isomers and Structurally Related Analogs
The biological activity and physicochemical properties of a molecule are intrinsically linked to the spatial arrangement of its constituent atoms and functional groups. For this compound, systematic comparative studies with its positional isomers and structural analogs are essential to build a comprehensive SAR profile. Such studies are crucial for optimizing lead compounds in drug discovery and for fine-tuning the properties of functional materials. researchgate.net
Influence of the Methylbenzyl Substituent: The "3-methylbenzyl" group at the N1 position is another key site for isomeric variation. Comparative studies involving the ortho (2-methylbenzyl) and para (4-methylbenzyl) isomers are necessary. The position of the methyl group on the phenyl ring can significantly influence the molecule's conformation, lipophilicity, and metabolic stability. researchgate.net Research on analogous N-benzyl scaffolds has shown that moving a substituent from the meta to the ortho or para position can drastically alter biological efficacy, potentially by improving the fit within a receptor's binding pocket or by altering electronic properties. nih.gov
Structurally Related Analogs: Beyond simple positional isomers, comparing this compound with other structurally related analogs would further illuminate SAR. This could include analogs where the benzyl group is replaced by other aromatic or aliphatic moieties, or where additional substituents are introduced onto the pyrazole ring at the C3 or C5 positions. nih.gov For instance, studies on 4-benzyl-1H-pyrazole have shown that the introduction of amino or methyl groups at the C3 and C5 positions significantly alters the supramolecular structure and hydrogen-bonding motifs in the solid state, which can impact properties like solubility and bioavailability. nih.gov
The following table summarizes the rationale and potential impact of systematic comparative studies.
| Isomer/Analog Type | Specific Examples for Comparison | Rationale for Study | Potential Impact on Properties |
| Amino Group Isomers | 1-(3-methylbenzyl)-1H-pyrazol-3-amine1-(3-methylbenzyl)-1H-pyrazol-5-amine | The position of the NH₂ group is critical for directing interactions with biological targets. nih.gov | Altered pharmacological profile (e.g., shifting from anticonvulsant to anticancer or anti-inflammatory activity). nih.gov |
| Benzyl Substituent Isomers | 1-(2-methylbenzyl)-1H-pyrazol-4-amine1-(4-methylbenzyl)-1H-pyrazol-4-amine | The methyl group's position affects steric hindrance, electronic distribution, and overall molecular shape. nih.gov | Modulation of binding affinity, selectivity, and metabolic stability. researchgate.netnih.gov |
| Ring-Substituted Analogs | 3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine3,5-diphenyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine | Adding substituents to the pyrazole core can modulate lipophilicity and introduce new interaction points. nih.gov | Enhanced potency, improved physicochemical properties, and altered supramolecular packing. nih.govnih.gov |
| N1-Group Analogs | 1-phenyl-1H-pyrazol-4-amine1-cyclohexylmethyl-1H-pyrazol-4-amine | Replacing the benzyl group explores the necessity of the aromatic ring and the methylene (B1212753) spacer for activity. frontiersin.org | Identification of the key structural requirements for the N1 substituent and potential for improved activity or reduced toxicity. frontiersin.org |
By systematically synthesizing and evaluating these related compounds, researchers can map the chemical space around this compound, leading to a deeper understanding of its properties and paving the way for the rational design of second-generation molecules with superior performance.
Exploration of Novel Chemical Transformations and Functionalizations
The this compound scaffold serves as a versatile platform for further chemical modification. The presence of the nucleophilic amino group and reactive C-H bonds on the pyrazole ring allows for a wide range of functionalizations, enabling the creation of diverse chemical libraries for screening. chim.it
Transformations of the 4-Amino Group: The exocyclic amino group is a primary site for chemical elaboration.
Fused Heterocycles: The amino group can participate in cyclocondensation reactions with bifunctional reagents to construct fused heterocyclic systems, which are prevalent in many biologically active compounds. nih.gov For example, reaction with β-diketones or activated enones can yield pyrazolo[3,4-b]pyridines, while reactions with other reagents can lead to the formation of pyrazolo[4,3-d]pyrimidines or pyrazolo[1,5-a]pyrimidines. arabjchem.orgmdpi.comekb.eg These fused systems dramatically alter the size, shape, and electronic properties of the original molecule, opening avenues to new biological activities.
Diazotization and Displacement: A powerful transformation involves the diazotization of the 4-amino group to form a diazonium salt. This intermediate can then be subjected to a variety of displacement reactions (e.g., Sandmeyer reaction) to introduce a wide range of substituents, such as halogens, cyano, or hydroxyl groups, at the C4 position. More advanced applications include using the diazonium intermediate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to install aryl or heteroaryl groups, thereby achieving significant molecular complexity. acs.org
Functionalization of the Pyrazole Ring:
C-H Activation/Halogenation: Direct C-H functionalization of the pyrazole ring is a modern and efficient strategy for derivatization. The C5 position of the 1,4-disubstituted pyrazole is a potential site for electrophilic substitution. Direct C-H halogenation using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can install a halogen atom, which can then serve as a handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, or Buchwald-Hartwig couplings). acs.orgbeilstein-archives.org This approach allows for the late-stage functionalization of the scaffold, which is highly valuable in medicinal chemistry programs.
The following table outlines potential novel transformations for this compound.
| Reaction Type | Target Site | Reagents & Conditions | Potential Product Class | Rationale / Application |
| Cyclocondensation | 4-Amino group | β-Diketones (e.g., acetylacetone), acid catalyst | Pyrazolo[3,4-b]pyridines | Access to fused heterocyclic scaffolds with known kinase inhibitory and anticancer activities. mdpi.com |
| Diazotization / Arylation | 4-Amino group | 1. NaNO₂, aq. HCl2. Arylboronic acid, Pd catalyst (Suzuki coupling) | 4-Aryl-1-(3-methylbenzyl)-1H-pyrazoles | Complete replacement of the amino group with diverse aryl moieties, drastically altering the molecule's properties. acs.org |
| C-H Halogenation | C5-H of pyrazole ring | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in a suitable solvent like DMSO. beilstein-archives.org | 5-Halo-1-(3-methylbenzyl)-1H-pyrazol-4-amines | Introduction of a versatile synthetic handle for further cross-coupling reactions. acs.orgbeilstein-archives.org |
| Schiff Base Formation | 4-Amino group | Aromatic aldehydes, catalytic acid | N-Arylidene-1-(3-methylbenzyl)-1H-pyrazol-4-amines | Creation of imine-containing derivatives, which are themselves biologically active and can be further reduced to secondary amines. researchgate.net |
| Acylation/Sulfonylation | 4-Amino group | Acyl chlorides or sulfonyl chlorides, base | 4-Amide or 4-sulfonamide derivatives | Modification of electronic properties and introduction of new hydrogen bond donors/acceptors to probe SAR. ekb.eg |
The exploration of these and other chemical transformations will be instrumental in expanding the chemical diversity accessible from the this compound core, facilitating the discovery of new molecules with tailored functions for therapeutic or material applications.
Q & A
Q. How do steric and electronic effects of the 3-methylbenzyl group influence regioselectivity in cross-coupling reactions?
- Methodology : Compare reaction outcomes (e.g., Suzuki-Miyaura coupling) using substituents with varying steric bulk (methyl vs. tert-butyl) or electron-withdrawing groups (fluoro vs. trifluoromethyl). Hammett plots correlate electronic parameters (σ) with reaction rates to rationalize regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
